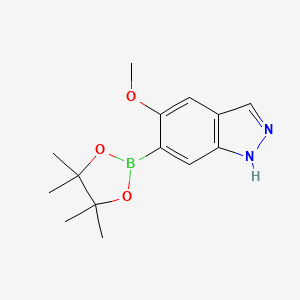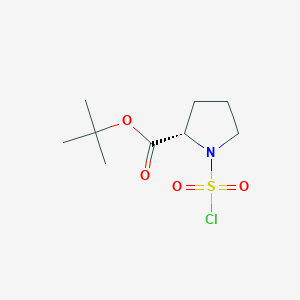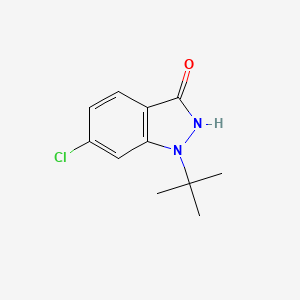
4-(4-chlorophenyl)-N-cycloheptyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-N-cycloheptyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, commonly known as CP 55,940, is a synthetic cannabinoid that has been extensively studied due to its potential therapeutic applications. It was first synthesized in the mid-1980s by Pfizer Inc. as a part of their research on the endocannabinoid system.
Applications De Recherche Scientifique
Synthetic Chemistry and Material Science Applications
Research in synthetic chemistry has explored the dearomatization of thiophene derivatives, leading to products like pyrrolinones and azepinones, indicating the potential of thiophene carboxamides in complex chemical transformations (Clayden et al., 2004). The compound's structural similarity to these derivatives suggests its utility in synthesizing novel organic frameworks.
Electropolymerization studies involving thiophene derivatives have demonstrated their significance in creating conducting polymer films with specific electronic properties, pointing to their potential in electronic and optoelectronic devices (Hao et al., 2007). The structural motifs in "4-(4-chlorophenyl)-N-cycloheptyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide" could similarly influence polymerizability and electronic properties, contributing to materials science.
Biological Activity
The compound's framework has been implicated in various biological studies. For example, Schiff bases derived from thiophene carboxamides have been investigated for CNS depressant activity, suggesting potential therapeutic applications (Bhattacharjee, Saravanan, & Mohan, 2011). Additionally, thiophene derivatives have shown anti-inflammatory and antioxidant activities, which could imply the biological relevance of "4-(4-chlorophenyl)-N-cycloheptyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide" in similar contexts (Kumar, Anupama, & Khan, 2008).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-N-cycloheptyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2OS/c23-17-11-9-16(10-12-17)19-15-27-21(20(19)25-13-5-6-14-25)22(26)24-18-7-3-1-2-4-8-18/h5-6,9-15,18H,1-4,7-8H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLKSXRYAJPKQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-cycloheptyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2406422.png)

![4-[(4-Benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolecarbohydrazide](/img/structure/B2406425.png)
![N-[1-[2-(6-chloro-2-pyridinyl)hydrazino]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-N'-phenylurea](/img/structure/B2406426.png)




![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2406435.png)


![3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2406440.png)
